molecular formula C6H10N2O2 B1332142 1-Methyl-5-oxopyrrolidine-3-carboxamide CAS No. 89677-16-7

1-Methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B1332142
CAS RN: 89677-16-7
M. Wt: 142.16 g/mol
InChI Key: XDNQKOAFGDBANV-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of 5-oxopyrrolidine-3-carboxamides. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure, with a ketone (oxo) group at the fifth position and a carboxamide group at the third position. The methyl group attached to the nitrogen of the pyrrolidine ring indicates that it is a substituted derivative of the parent compound.

Synthesis Analysis

The synthesis of related 5-oxopyrrolidine-3-carboxamides can be achieved through various methods. For instance, a one-pot Ugi reaction followed by regioselective cyclization has been developed to synthesize pyrrolidin-5-one-2-carboxamides, which are structurally similar to the compound of interest . Another approach involves a tandem Ugi condensation and intramolecular substitution starting from Baylis–Hillman bromides to produce 5-oxopyrrolidine-2-carboxamides . These methods demonstrate the versatility and efficiency of synthesizing such compounds under mild reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-oxopyrrolidine-3-carboxamide and its derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was unambiguously assigned by X-ray diffraction analysis . Similarly, NMR spectroscopy, including 1D and 2D techniques, has been used to investigate the stereochemistry of diastereomeric pyridine-3-carboxamides .

Chemical Reactions Analysis

The chemical reactivity of 5-oxopyrrolidine-3-carboxamides can be explored through various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide derivative . Additionally, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones resulted in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxopyrrolidine-3-carboxamides can be influenced by the substituents on the pyrrolidine ring. For example, the presence of a chloro or hydroxyl group can enhance the antioxidant activity of these compounds . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is essential for understanding their chemical behavior . Furthermore, the stereochemistry of the substituents can significantly affect the biological activity, as seen in the antimicrobial screening of these compounds .

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the linear formula C6H10N2O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

There’s also a related compound, 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid, with the linear formula C6H9NO3 . It’s also provided by Sigma-Aldrich .

In terms of scientific research applications, one study mentioned the synthesis of 1-Substituted 5-oxopyrrolidine-3-carboxylic acids via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds were found to possess analgesic and antihypoxic effects of varying strength .

  • Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders : A series of novel 5-oxopyrrolidine-3-carboxamides have been described as Nav1.8 inhibitors for the treatment of pain disorders, cough disorders, acute itch disorders, and chronic itch disorders . Nav1.8 voltage-gated sodium ion channels are expressed primarily in sensory neurons, which are responsible for conveying information via the spinal cord . These channels are believed to play a role in various maladies, including neuropathic pain, chronic itch, and inflammatory pain perception . It is believed that inhibitors of Nav1.8 voltage-gated sodium ion channel activity may be useful to treat diseases involving Nav1.8 receptors and/or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .

  • CCR5 Antagonists as Anti-HIV-1 Agents : A novel lead compound, N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified as a CCR5 antagonist by high-throughput screening . The IC50 value of this compound was 1.9mM . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This is the process by which T cells are attracted to specific tissue and organ targets. Many forms of HIV, the virus that causes AIDS, initially use CCR5 to enter and infect host cells .

  • Pyrrolidine in Drug Discovery : Pyrrolidine, a compound related to 1-Methyl-5-oxopyrrolidine-3-carboxamide, has been used in drug discovery . The most potent compound identified was characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM . The SI ratio (IC50 COX-1/IC50 COX-2) revealed this compound as selective for COX-2 (SI = 7), compared with other compounds which were non-selective .

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids : 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .

Future Directions

The future directions for the study of 1-Methyl-5-oxopyrrolidine-3-carboxamide could involve further exploration of its biological activity and potential applications. Given its potential as a GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist , it could be studied for its potential use in the treatment of conditions such as epilepsy, anxiety, and arrhythmia.

properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNQKOAFGDBANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337277
Record name 1-methyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-oxopyrrolidine-3-carboxamide

CAS RN

89677-16-7
Record name 1-methyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Imamura, Y Ishihara, T Hattori… - Chemical and …, 2004 - jstage.jst.go.jp
A novel lead compound, N-{3-[4-(4-fluorobenzoyl) piperidin-1-yl] propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1), was identified as a CCR5 antagonist by high-…
Number of citations: 59 www.jstage.jst.go.jp

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